molecular formula C4H8O4 B15181838 alpha-L-Threofuranose CAS No. 1932174-52-1

alpha-L-Threofuranose

Cat. No.: B15181838
CAS No.: 1932174-52-1
M. Wt: 120.10 g/mol
InChI Key: FMAORJIQYMIRHF-PZGQECOJSA-N
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Description

Alpha-L-Threofuranose: is a type of furanose, a carbohydrate with a five-membered ring structure consisting of four carbon atoms and one oxygen atom.

Chemical Reactions Analysis

Types of Reactions: : Alpha-L-Threofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols and amines). The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: : Alpha-L-Threofuranose is used as a building block in the synthesis of various organic compounds, including nucleotides and nucleic acids. It is also used in the study of carbohydrate chemistry and the development of new synthetic methodologies .

Biology: : In biological research, this compound is used to study the structure and function of carbohydrates in living organisms. It is also involved in the investigation of metabolic pathways and enzyme mechanisms .

Medicine: Its unique structure and reactivity make it a valuable tool for designing novel pharmaceuticals .

Industry: : In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and versatility make it suitable for use in the manufacture of polymers, coatings, and other industrial products .

Mechanism of Action

Mechanism: : The mechanism by which alpha-L-Threofuranose exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. These reactions can lead to the formation of new compounds with specific biological or chemical properties .

Molecular Targets and Pathways: : this compound interacts with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to alpha-L-Threofuranose include other furanoses such as ribofuranose and fructofuranose. These compounds share a similar five-membered ring structure but differ in their specific functional groups and stereochemistry .

Uniqueness: : this compound is unique due to its specific configuration and reactivity. Its ability to form stable cyclic structures and participate in a wide range of chemical reactions makes it distinct from other furanoses .

Properties

CAS No.

1932174-52-1

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2R,3R,4S)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m0/s1

InChI Key

FMAORJIQYMIRHF-PZGQECOJSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

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